Tetraammonium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate
Description
Tetraammonium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate is a bisphosphonate compound characterized by its branched alkyl chain (3,5,5-trimethylhexyl) and tetraammonium counterions. Its molecular formula is C₁₁H₃₀N₄O₆P₂, with a molecular weight of 392.34 g/mol (exact mass: 392.15 g/mol). The tetraammonium salt form enhances solubility in aqueous environments, a critical feature for functional efficacy .
Properties
CAS No. |
94113-30-1 |
|---|---|
Molecular Formula |
C11H39N5O6P2 |
Molecular Weight |
399.41 g/mol |
IUPAC Name |
tetraazanium;3,5,5-trimethyl-N,N-bis(phosphonatomethyl)hexan-1-amine |
InChI |
InChI=1S/C11H27NO6P2.4H3N/c1-10(7-11(2,3)4)5-6-12(8-19(13,14)15)9-20(16,17)18;;;;/h10H,5-9H2,1-4H3,(H2,13,14,15)(H2,16,17,18);4*1H3 |
InChI Key |
ATFJFVFPLSFJMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CC(C)(C)C.[NH4+].[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetraammonium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate typically involves the reaction of 3,5,5-trimethylhexylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of 3,5,5-trimethylhexylamine with formaldehyde: This step forms an intermediate imine compound.
Addition of phosphorous acid: The imine intermediate reacts with phosphorous acid to form the final diphosphonate compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors and precise control of temperature, pressure, and pH to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Tetraammonium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate oxides.
Reduction: Reduction reactions can convert the phosphonate groups to phosphine derivatives.
Substitution: The compound can undergo substitution reactions where the ammonium groups are replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium or potassium salts can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphonate oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the reagents used.
Scientific Research Applications
Tetraammonium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of Tetraammonium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can influence various biochemical pathways. The molecular targets include metal-dependent enzymes and proteins, where the compound can modulate their activity by binding to the metal cofactors .
Comparison with Similar Compounds
The compound belongs to a class of alkylimino-bis(methylene)diphosphonates, which vary in alkyl chain length, substituents, and counterions. Below is a detailed comparison with structurally analogous compounds:
Structural and Molecular Comparisons
Key Observations :
- Counterion Effects : The tetraammonium counterion improves water solubility compared to the tripotassium salt (), which may exhibit higher thermal stability due to stronger ionic interactions .
Physicochemical and Functional Differences
Functional Implications :
- The tetraammonium form’s high solubility makes it suitable for aqueous applications (e.g., corrosion inhibitors), while the tripotassium variant () may be preferable in high-temperature processes .
- Reduced hydrogen bond donors in the tripotassium salt (1 vs. 4 in the ammonium form) could lower intermolecular aggregation, improving diffusion in solution .
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